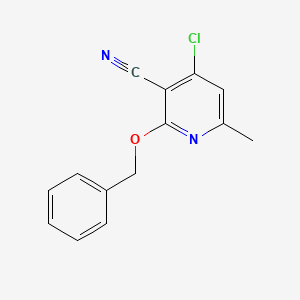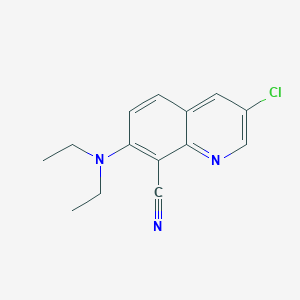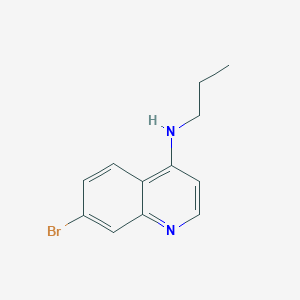![molecular formula C13H26O3Si B11855132 ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate](/img/structure/B11855132.png)
ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBS-protected intermediate is then subjected to esterification with ethyl acrylate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The process involves the same reagents and conditions but is optimized for large-scale production, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: NaOCH₃ in methanol or LDA in tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate involves the cleavage of the TBS protecting group under acidic or basic conditions. This deprotection exposes the hydroxyl group, allowing further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate
- tert-Butyl(dimethyl)silyl-protected alcohols
- tert-Butyl(dimethyl)silyl-protected amines
Uniqueness
This compound is unique due to its specific structure, which combines the stability of the TBS protecting group with the reactivity of the enoate moiety. This combination allows for selective reactions and modifications, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C13H26O3Si |
|---|---|
Molecular Weight |
258.43 g/mol |
IUPAC Name |
ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate |
InChI |
InChI=1S/C13H26O3Si/c1-7-15-12(14)10-8-9-11-16-17(5,6)13(2,3)4/h8,10H,7,9,11H2,1-6H3/b10-8+ |
InChI Key |
YJTKYXDVMNVKEC-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CCO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11855097.png)
![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855099.png)



![7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11855114.png)

